N-(3-benzylcyclopentyl)-3-(hydroxymethyl)piperidine-1-carboxamide
Description
“N-(3-benzylcyclopentyl)-3-(hydroxymethyl)piperidine-1-carboxamide” is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a piperidine ring, a cyclopentyl group, and a benzyl moiety, which could contribute to its unique chemical properties and biological activities.
Properties
IUPAC Name |
N-(3-benzylcyclopentyl)-3-(hydroxymethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c22-14-17-7-4-10-21(13-17)19(23)20-18-9-8-16(12-18)11-15-5-2-1-3-6-15/h1-3,5-6,16-18,22H,4,7-14H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDRCYQDVPDJLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2CCC(C2)CC3=CC=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-benzylcyclopentyl)-3-(hydroxymethyl)piperidine-1-carboxamide” likely involves multiple steps, including:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: This step may involve benzylation reactions using benzyl halides and suitable bases.
Attachment of the Cyclopentyl Group: This could be done through alkylation reactions.
Hydroxymethylation: Introduction of the hydroxymethyl group can be achieved using formaldehyde or other suitable reagents.
Carboxamide Formation: The final step involves the formation of the carboxamide group, possibly through amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Possible applications in the synthesis of novel materials.
Biology
Pharmacology: Investigation of its potential as a drug candidate for various diseases.
Biochemistry: Study of its interactions with biological macromolecules.
Medicine
Therapeutics: Exploration of its efficacy and safety as a therapeutic agent.
Diagnostics: Use in diagnostic assays or imaging techniques.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other compounds.
Pharmaceutical Industry: Potential incorporation into drug development pipelines.
Mechanism of Action
The mechanism of action of “N-(3-benzylcyclopentyl)-3-(hydroxymethyl)piperidine-1-carboxamide” would depend on its specific biological targets and pathways. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate its exact mechanism.
Comparison with Similar Compounds
Similar Compounds
N-(3-benzylcyclopentyl)-3-(hydroxymethyl)piperidine-1-carboxamide: analogs with different substituents.
Piperidine derivatives: with similar structural features.
Cyclopentyl compounds: with benzyl groups.
Uniqueness
Structural Features: The combination of a piperidine ring, cyclopentyl group, and benzyl moiety.
Chemical Properties: Unique reactivity due to the presence of multiple functional groups.
Biological Activity: Potential for distinct biological effects compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
